Product packaging for 5-Bromo-1-methyl-3-nitro-7-azaindole(Cat. No.:)

5-Bromo-1-methyl-3-nitro-7-azaindole

Cat. No.: B13481875
M. Wt: 256.06 g/mol
InChI Key: IWDRRWVMJUPPFP-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-3-nitro-7-azaindole is a synthetically versatile chemical intermediate built on the privileged 7-azaindole scaffold. This scaffold is recognized as a bioisostere of purines and indoles, making it highly valuable in medicinal chemistry for optimizing drug-like properties such as solubility, lipophilicity, and target binding . The specific substitution pattern on this compound—featuring bromo, nitro, and methyl groups—provides multiple handles for further functionalization via cross-coupling and substitution reactions, allowing researchers to rapidly explore chemical space around the core structure. Research Applications and Value: This compound is primarily used as a key building block in pharmaceutical research and development. It is designed for the synthesis of novel molecules for biological screening and is not for diagnostic or therapeutic use. Derivatives of 7-azaindole have demonstrated significant research utility across multiple domains. They are frequently investigated as potent inhibitors of protein kinases, a key target class in oncology . Furthermore, the 7-azaindole core has been identified in research compounds with anti-trypanosomal and anti-viral activities, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 . The structural features of this specific compound make it a promising starting point for projects aimed at developing new therapeutic agents for these and other disease areas. Handling and Compliance: This product is intended for research use only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound in a appropriately controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrN3O2 B13481875 5-Bromo-1-methyl-3-nitro-7-azaindole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

5-bromo-1-methyl-3-nitropyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H6BrN3O2/c1-11-4-7(12(13)14)6-2-5(9)3-10-8(6)11/h2-4H,1H3

InChI Key

IWDRRWVMJUPPFP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1N=CC(=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Sophisticated Synthetic Methodologies for 5 Bromo 1 Methyl 3 Nitro 7 Azaindole and Its Advanced Precursors

Re-evaluation of Established Approaches to Substituted 7-Azaindole (B17877) Synthesis for Targeted Derivatization.chemicalbook.comacs.orgresearchgate.netresearchgate.netresearchgate.netacs.org

The construction of the 7-azaindole (pyrrolo[2,3-b]pyridine) core is the foundational step in the synthesis of its complex derivatives. While numerous methods exist for indole (B1671886) synthesis, their application to azaindoles is often hampered by the electron-deficient nature of the pyridine (B92270) ring. uni-rostock.densf.govresearchgate.net Nevertheless, classical methods like the Fischer and Madelung syntheses have been adapted for this purpose, alongside more contemporary cyclization strategies.

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, involves the acid-catalyzed cyclization of an arylhydrazone. mdpi.comnih.gov Its application to the synthesis of 7-azaindoles from pyridylhydrazones has been met with mixed success due to the pyridine ring's electronic properties. uni-rostock.deresearchgate.net However, recent studies have demonstrated that this approach can be efficient for producing 4- and 6-azaindoles, particularly when the starting pyridylhydrazine contains an electron-donating group. researchgate.netnih.gov

One study detailed the cyclization of 2-pyridylhydrazones derived from various aliphatic and alkylaromatic ketones using polyphosphoric acid as a catalyst. researchgate.net This method provided access to a range of 2,3-disubstituted 7-azaindoles. The reaction proceeds by heating the hydrazone in polyphosphoric acid at elevated temperatures (160-180°C) for a short duration. researchgate.net The yields of these reactions are influenced by the structure of the ketone, with cyclic ketones generally providing good yields. researchgate.net

Starting HydrazoneCyclization ConditionsProductYield (%)
Cyclohexanone 2-pyridylhydrazonePPA, 160-180°C, 5 min1,2,3,4-Tetrahydro-α-carboline76
Cycloheptanone 2-pyridylhydrazonePPA, 160-180°C, 5 min6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyrrolo[2,3-e]pyridine51
β-Tetralone 2-pyridylhydrazonePPA, 160-180°C, 5 min7,12-Dihydro-6H-benzo researchgate.netacs.orgcyclohepta[1,2-b]pyrrolo[2,3-e]pyridine61
PPA: Polyphosphoric Acid

The Madelung synthesis, which involves the base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine, is a more frequently employed method for constructing the 7-azaindole skeleton. chempedia.infowikipedia.org This approach avoids the potentially problematic researchgate.netresearchgate.net-sigmatropic rearrangement step of the Fischer synthesis. uni-rostock.de Traditional Madelung conditions often require harsh conditions, such as strong bases and high temperatures. wikipedia.org

Modern variations of the Madelung synthesis have been developed to overcome these limitations. For instance, the use of organolithium reagents in a modified Madelung approach allows for the synthesis of substituted indoles under milder conditions. wikipedia.org Other related cyclization strategies for forming the pyrrolo-pyridine ring system include the Chichibabin reaction, which involves the nucleophilic addition of an alkali metal amide to a pyridine ring. nih.gov A lithium diisopropylamide (LDA)-mediated condensation of 2-fluoro-3-picoline and benzonitrile (B105546) has been shown to produce 2-phenyl-7-azaindole. nih.gov

Furthermore, domino reactions involving readily available starting materials like 2-fluoro-3-methylpyridine (B30981) and arylaldehydes have been developed for the selective synthesis of 7-azaindoles and their reduced counterparts, 7-azaindolines. nsf.govrsc.org The selectivity of these reactions can be controlled by the choice of the alkali-amide base. rsc.org

Starting MaterialsBaseProduct
2-Fluoro-3-methylpyridine, ArylaldehydeKN(SiMe3)27-Azaindole derivative
2-Fluoro-3-methylpyridine, ArylaldehydeLiN(SiMe3)27-Azaindoline derivative

Precise Synthetic Pathways to 5-Bromo-1-methyl-3-nitro-7-azaindole.uni-rostock.dethieme-connect.com

The synthesis of this compound requires a series of regioselective functionalization steps on the pre-formed 7-azaindole core. The introduction of the bromo, nitro, and methyl groups at the C5, C3, and N1 positions, respectively, must be carefully controlled to achieve the desired isomer.

The bromination of the 7-azaindole ring system can be directed to various positions depending on the reaction conditions and the presence of other substituents. Direct bromination of 7-azaindole often leads to substitution at the C3 position of the electron-rich pyrrole (B145914) ring. A mild and efficient method for the synthesis of 3-bromoazaindoles involves the use of copper(II) bromide in acetonitrile (B52724) at room temperature. researchgate.netthieme-connect.com

To achieve bromination at the C5 position of the pyridine ring, a common strategy involves the initial protection of the more reactive C3 position. One approach utilizes a troublesome synthesis of a dibromide intermediate, which is then reductively debrominated. epo.org A more direct method for the synthesis of 5-bromo-7-azaindole (B68098) starts from 2-amino-3-methyl-5-bromopyridine, which is oxidized and then cyclized. chemicalbook.compatsnap.com

A highly regioselective and practical synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole has been reported, starting from the parent 7-azaindole. acs.orgresearchgate.net This multi-step process involves a highly regioselective bromination of a 4-chloro-3-nitro-7-azaindole intermediate. acs.orgresearchgate.net

SubstrateBrominating AgentProduct
7-AzaindoleCopper(II) bromide3-Bromo-7-azaindole
4-Chloro-3-nitro-7-azaindoleNot specified5-Bromo-4-chloro-3-nitro-7-azaindole

The nitration of the 7-azaindole nucleus is a key step in the synthesis of the target compound. Due to the presence of the pyridine ring, conventional nitration methods using mixed acids can be problematic. dtic.mil The nitration of 7-azaindoline, a reduced form of 7-azaindole, at the 5-position has been reported using a mixture of fuming nitric acid and concentrated sulfuric acid. acs.org

For the direct nitration of the 7-azaindole ring, alternative methods have been developed. For example, the regioselective nitration of 8-aminoquinoline (B160924) amides using a palladium catalyst and tert-butyl nitrite (B80452) has been demonstrated. sci-hub.se This method could potentially be adapted for the nitration of 7-azaindole derivatives. Another approach involves the use of acetyl nitrate, which can be generated in situ from acetic anhydride (B1165640) and nitric acid. google.com

A practical synthesis of 5-nitro-7-azaindole has been achieved through a metal-free cycloisomerization of 5-nitro-3-trimethylsilanylethynyl-pyridin-2-ylamine. acs.org

SubstrateNitrating AgentProduct
7-AzaindolineFuming HNO3 / H2SO45-Nitro-7-azaindoline
8-Aminoquinoline amidePd catalyst / t-Butyl nitriteNitrated product
IndoleAcetic anhydride / Nitric acid7-Nitroindole

The final step in the synthesis of this compound is the introduction of a methyl group at the N1 position of the pyrrole ring. N-alkylation of indoles and azaindoles can be achieved using various methylating agents. Dimethyl carbonate (DMC) is considered a green and non-toxic methylating agent. st-andrews.ac.uk The N-methylation of indole with DMC can be catalyzed by bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). st-andrews.ac.uk

The regioselectivity of N-alkylation in the 7-azaindole system is influenced by the reaction conditions and the presence of directing groups. scispace.comworktribe.comnih.gov In some cases, N-aryl-7-azaindoles can undergo rhodium(III)-catalyzed C-H oxidative alkylation. rsc.org For the specific synthesis of the title compound, a direct N-methylation of the 5-bromo-3-nitro-7-azaindole precursor would be the most straightforward approach.

SubstrateMethylating Agent / CatalystProduct
IndoleDimethyl carbonate / DABCON-methylindole
IndoleDimethyl carbonate / DBUN-methylindole and N-methoxycarbonylated indole

Elucidation of Step-by-Step Reaction Mechanisms for Key Transformations

The synthesis of this compound hinges on three key transformations: electrophilic nitration, electrophilic bromination, and nucleophilic methylation. The sequence of these reactions is critical to achieving the target molecule with the correct substitution pattern. A plausible synthetic route involves the initial bromination of the 7-azaindole core, followed by nitration, and concluding with N-methylation.

Electrophilic Bromination at C5: The bromination of the 7-azaindole nucleus is an electrophilic aromatic substitution reaction. The pyridine ring of the 7-azaindole is generally less reactive towards electrophiles than the pyrrole ring. The reaction typically occurs at the C5 position. Using a brominating agent like N-Bromosuccinimide (NBS), the mechanism proceeds as follows:

Generation of Electrophile: NBS, in the presence of an acid catalyst, generates an electrophilic bromine species (Br+).

Nucleophilic Attack: The π-electron system of the 7-azaindole ring, specifically at the C5 position, attacks the electrophilic bromine. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A weak base removes a proton from the C5 carbon, collapsing the sigma complex and restoring the aromaticity of the pyridine ring, yielding 5-bromo-7-azaindole.

Electrophilic Nitration at C3: The C3 position of the pyrrole ring in 7-azaindole is electron-rich and the most susceptible site for electrophilic attack. The nitration mechanism using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is a classic example of electrophilic aromatic substitution. masterorganicchemistry.com

Formation of the Nitronium Ion: Sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

Nucleophilic Attack: The C3 position of the 5-bromo-7-azaindole attacks the nitronium ion. This rate-determining step breaks the aromaticity of the pyrrole ring and forms a resonance-stabilized sigma complex. masterorganicchemistry.com

Aromatization: A base (such as HSO₄⁻ or H₂O) removes the proton from the C3 position, restoring the aromatic system and resulting in 5-bromo-3-nitro-7-azaindole.

N-Methylation at N1: The final step is the methylation of the nitrogen atom of the pyrrole ring. This reaction typically proceeds via a nucleophilic substitution mechanism (Sₙ2).

Deprotonation (optional but common): A base, such as sodium hydride (NaH), is often used to deprotonate the N-H of the pyrrole ring, forming a more nucleophilic azaindole anion.

Nucleophilic Attack: The nitrogen atom (or the anion) acts as a nucleophile and attacks an electrophilic methyl source, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄).

Displacement: The nitrogen atom displaces the leaving group (e.g., iodide), forming the N-C bond and yielding the final product, this compound.

Factors Governing Regioselectivity and Diastereoselectivity in this compound Synthesis

Regioselectivity: The precise placement of the bromo, nitro, and methyl groups is dictated by the inherent electronic properties of the 7-azaindole scaffold.

C3 vs. other positions for Nitration: The pyrrole ring is an electron-rich π-excessive system, making it more reactive towards electrophiles than the pyridine ring. The C3 position is the most nucleophilic carbon in the 7-azaindole system, directing electrophiles like the nitronium ion to this site. researchgate.net

C5 vs. other positions for Bromination: Electrophilic substitution on the pyridine part of the 7-azaindole ring is directed by the ring nitrogen. The C5 and C6 positions are generally targeted. In many cases, substitution occurs preferentially at the C5 position. acs.org The order of reactions is critical; introducing the electron-withdrawing nitro group first would deactivate the entire ring system, making subsequent bromination more difficult and potentially altering the regiochemical outcome. Therefore, bromination is typically performed before nitration.

N1 vs. N7 for Methylation: The N1 nitrogen of the pyrrole ring is generally more nucleophilic and sterically accessible for alkylation compared to the N7 nitrogen of the pyridine ring, leading to selective methylation at the N1 position.

Diastereoselectivity: The synthesis of this compound does not involve the formation of any chiral centers. The final molecule is planar and achiral. Therefore, considerations of diastereoselectivity are not applicable to this synthetic process.

Process Optimization and Scale-Up Considerations for Enhanced Reaction Efficiency

Transitioning the synthesis of this compound from a laboratory setting to industrial production requires significant process optimization and careful consideration of scale-up factors. numberanalytics.comcatsci.com

Process Optimization: The primary goals of optimization are to maximize yield, ensure high purity, and maintain a consistent and safe process.

Reaction Conditions: Key parameters for each step (bromination, nitration, methylation) such as temperature, reaction time, and molar ratios of reactants must be fine-tuned. For instance, nitration reactions are highly exothermic, and precise temperature control is crucial to prevent runaway reactions and the formation of byproducts. catsci.com

Solvent and Catalyst Selection: The choice of solvent can impact reaction rates, solubility of intermediates, and product isolation. Catalysts, where applicable, must be optimized for activity and selectivity.

Work-up and Purification: On a large scale, chromatographic purification is often impractical. acs.org Optimization efforts focus on developing procedures where intermediates and the final product can be isolated in high purity through crystallization or precipitation, which simplifies the process and reduces solvent waste. researchgate.net

Scale-Up Considerations: Simply increasing the quantity of reagents is insufficient for successful scale-up due to changes in physical properties like heat and mass transfer. labmanager.com

Heat Management: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. catsci.com For exothermic steps like nitration, this requires specialized reactors with efficient cooling systems to prevent overheating. numberanalytics.com

Mixing: Ensuring homogenous mixing in large reactors is critical for consistent reaction progress and to avoid localized "hot spots." The viscosity of the reaction mixture must be considered, as it can change throughout the process. labmanager.com

Safety: A thorough hazard analysis is essential. Nitration, in particular, carries risks of thermal runaway. acs.orgcatsci.com Scale-up may necessitate a shift from batch processing to continuous flow reactors, which offer superior heat transfer and safety by minimizing the volume of hazardous materials at any given moment. researchgate.net

The table below summarizes key parameters for consideration during the scale-up of heterocyclic synthesis.

ParameterLaboratory Scale (grams)Pilot/Industrial Scale (kilograms)Key Considerations for Scale-Up
Heat Transfer High surface-area-to-volume ratio; rapid heat dissipation.Low surface-area-to-volume ratio; slow heat dissipation.Requires jacketed reactors, internal cooling coils, or continuous flow systems to manage exotherms. catsci.com
Mixing Efficient mixing via magnetic stir bars.Requires mechanical agitators (e.g., impellers, turbines); potential for inhomogeneous mixing.Agitator design and speed must be optimized for the specific reaction viscosity and vessel geometry. labmanager.com
Reagent Addition Rapid addition via syringe or dropping funnel.Slow, controlled addition is critical to manage heat generation.Use of dosing pumps and careful monitoring of internal temperature.
Purification Often relies on column chromatography.Chromatography is generally not feasible; relies on crystallization, distillation, or extraction. acs.orgDevelopment of robust crystallization procedures is crucial for achieving high purity. researchgate.net
Safety Performed in a fume hood.Requires a comprehensive Process Hazard Analysis (PHA).Potential for runaway reactions must be mitigated through engineering controls. labmanager.com

Integration of Green Chemistry Principles and Sustainable Synthetic Protocols

Incorporating green chemistry principles into the synthesis of this compound is crucial for minimizing environmental impact and enhancing process safety. nih.gov

Safer Reagents and Reaction Conditions:

Bromination: Traditional methods using elemental bromine (Br₂) can be replaced with safer alternatives like N-bromosuccinimide (NBS) or systems that generate bromine in situ from NaBr with an oxidant like NaOCl, reducing handling hazards. cambridgescholars.comnih.gov

Nitration: The highly corrosive and hazardous mixture of fuming nitric and sulfuric acids is a major concern. nih.gov Research into greener nitration methods includes using solid acid catalysts or milder nitrating agents. Aqueous-phase nitration can also reduce the reliance on harsh acids. nih.gov

Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. organic-chemistry.orgresearchgate.net This technique has been successfully applied to the synthesis of various azaindole derivatives.

Catalytic Methods: The development of catalytic, particularly biocatalytic, methods offers a highly sustainable approach. For example, the use of halogenase enzymes can achieve highly regioselective bromination in aqueous media at ambient temperatures, using benign halide salts as the bromine source. nih.gov Similarly, enzymatic nitration strategies are being explored to overcome the poor selectivity and environmental footprint of traditional methods. acs.org

Continuous Flow Synthesis: As mentioned in the context of scale-up, continuous flow reactors are a cornerstone of green process chemistry. researchgate.net They enable the safe use of hazardous reagents by confining them to small volumes, improve energy efficiency through superior heat exchange, and can lead to higher yields and purities, reducing waste. researchgate.net

Green Chemistry PrincipleTraditional ApproachSustainable Alternative
Prevent Waste Multi-step synthesis with purification by chromatography leads to significant solvent waste.Optimize for high-yield steps; isolate products by crystallization to reduce solvent use. researchgate.net
Atom Economy Use of reagents with poor atom economy.Select pathways and reagents that incorporate a maximum number of atoms into the final product. catsci.com
Less Hazardous Synthesis Use of fuming H₂SO₄/HNO₃ for nitration and liquid Br₂ for bromination.Use of milder nitrating agents, solid acid catalysts, or in situ bromine generation from NaBr/NaOCl. nih.govnih.gov
Safer Solvents Use of chlorinated solvents (e.g., chloroform, dichloromethane).Use of greener solvents like ethanol (B145695), water, or performing reactions under solvent-free conditions. nih.gov
Energy Efficiency Long reaction times requiring prolonged heating or cooling.Microwave-assisted synthesis to accelerate reactions. organic-chemistry.org Use of continuous flow reactors with better thermal efficiency.
Use of Catalysis Stoichiometric reagents.Development of enzymatic halogenation and nitration methods for high selectivity and mild conditions. nih.govacs.org

By integrating these principles, the synthesis of this compound can be transformed into a more efficient, safer, and environmentally responsible process.

Reactivity Profiles and Transformative Organic Reactions of 5 Bromo 1 Methyl 3 Nitro 7 Azaindole

Investigations into Electrophilic Aromatic Substitution Reactions of the Azaindole Core

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. However, the reactivity of the 5-Bromo-1-methyl-3-nitro-7-azaindole core towards electrophiles is severely diminished due to the cumulative effects of its substituents. The indole (B1671886) nucleus is generally π-excessive and readily undergoes electrophilic attack, typically at the C3 position. niscpr.res.in In this specific molecule, however, the C3 position is already occupied, and the presence of powerful deactivating groups drastically alters its reactivity profile.

The susceptibility of an aromatic ring to electrophilic attack is governed by its electron density. Substituents that donate electrons to the ring activate it, accelerating the reaction, while electron-withdrawing groups deactivate the ring. lumenlearning.comlibretexts.org

Nitro Group (-NO₂): The nitro group at the C3 position is one of the most powerful deactivating groups in organic chemistry. youtube.com Through both a strong inductive effect and a resonance effect, it withdraws significant electron density from the bicyclic ring system. nih.gov This reduction in electron density makes the azaindole core far less nucleophilic and therefore much less reactive towards incoming electrophiles. lumenlearning.com For perspective, nitrobenzene (B124822) is several million times less reactive in EAS reactions than benzene (B151609) itself. lumenlearning.com

Bromo Group (-Br): Halogens such as bromine exhibit a dual electronic nature. They are deactivating because their strong electron-withdrawing inductive effect outweighs their weaker electron-donating resonance effect. libretexts.org This net withdrawal of electron density further reduces the reactivity of the pyridine (B92270) portion of the ring system. libretexts.org

Combined Influence: The synergistic deactivation by both the C3-nitro and C5-bromo groups renders the this compound scaffold highly electron-deficient and resistant to further electrophilic substitution under standard conditions. The inherent electron-poor nature of the pyridine ring, compounded by these substituents, makes any potential EAS reaction synthetically challenging.

SubstituentPositionElectronic EffectInfluence on EAS Reactivity
-NO₂ C3Strong Electron-Withdrawing (Inductive & Resonance)Strong Deactivation
-Br C5Electron-Withdrawing (Inductive) > Electron-Donating (Resonance)Deactivation
-CH₃ N1Electron-Donating (Inductive)Activation (of pyrrole (B145914) ring)
Pyridine N N7Electron-Withdrawing (Inductive)Deactivation (of pyridine ring)

In the hypothetical event of an EAS reaction, the regiochemical outcome would be determined by the directing effects of the existing substituents. lumenlearning.comorganicchemistrytutor.com

Nitro Group (-NO₂): As a strong deactivating group, the nitro group is a meta-director. libretexts.orgyoutube.com

Bromo Group (-Br): Halogens are an exception among deactivating groups, acting as ortho, para-directors. libretexts.orgyoutube.com The C5-bromo substituent would therefore direct an incoming electrophile to the C4 and C6 positions.

N1-Methyl Group (-CH₃): The methyl group on the pyrrole nitrogen is an activating, ortho, para-director, influencing the C2 position.

Nucleophilic Aromatic Substitution (SNAr) Reactions

In contrast to its inertness toward electrophiles, the electron-deficient nature of this compound makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). This reaction pathway is favored on aromatic rings that possess a good leaving group and are activated by strong electron-withdrawing groups positioned ortho or para to it. nih.gov

The C5-bromo substituent on the electron-poor pyridine ring serves as an effective leaving group. The reactivity of this position is significantly enhanced by the cumulative electron-withdrawing effects of the pyridine ring nitrogen (N7) and the potent nitro group at C3. nih.gov Although the nitro group is not in a classic ortho/para position, its powerful deactivating effect is transmitted through the fused ring system, sufficiently lowering the electron density of the pyridine ring to facilitate nucleophilic attack.

Displacement of the 5-bromo group is a key strategy for the elaboration of the azaindole scaffold. This is frequently accomplished through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which serve as a powerful method for forming new carbon-carbon bonds. For instance, the related compound 5-bromo-3-nitro-7-azaindole readily undergoes Suzuki coupling with arylboronic acids to yield 5-aryl derivatives. atlanchimpharma.com This highlights the utility of the C5-bromo atom as a synthetic handle for introducing molecular diversity.

The activated nature of the 5-bromo position allows for reactions with a wide range of nucleophiles, leading to diverse derivatives. While direct SNAr with traditional nucleophiles on this specific methylated compound is less documented in readily available literature, studies on closely related analogs provide strong evidence for this reactivity profile. For example, in the synthesis of a Chk1 kinase inhibitor, a key step involves the nucleophilic aromatic substitution on 5-bromo-4-chloro-3-nitro-7-azaindole. researchgate.net In another case, a secondary amine was shown to displace a chlorine atom at the C4 position of a protected 5-bromo-4-chloro-7-azaindole under microwave heating, a transformation that failed under other conditions. atlanchimpharma.com These examples underscore the susceptibility of halogen substituents on the pyridine ring of nitro-substituted azaindoles to nucleophilic displacement.

Reaction TypeNucleophile/ReagentPosition of AttackProduct TypeReference Example
Suzuki Coupling Arylboronic AcidC55-Aryl-7-azaindoleReaction of 5-bromo-3-nitro-7-azaindole with 3,4-dimethoxyphenylboronic acid. atlanchimpharma.com
SNAr Secondary AmineC44-Amino-7-azaindoleDisplacement of chlorine on a 5-bromo-4-chloro-7-azaindole derivative. atlanchimpharma.com

Chemoselective Reduction Chemistry of the Nitro Group

The reduction of the C3-nitro group to a primary amine is a pivotal transformation, often unlocking pathways to a variety of bioactive compounds, including kinase inhibitors. researchgate.net The primary challenge in this reaction is chemoselectivity: the nitro group must be reduced without affecting other sensitive functionalities, particularly the C5-bromo substituent, which is susceptible to cleavage (hydrodehalogenation) under certain reductive conditions. nih.gov

A variety of methods have been developed for the selective reduction of aromatic nitro groups in the presence of aryl halides. organic-chemistry.org

Catalytic Hydrogenation: This is a common and efficient method, typically employing catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide. wikipedia.org However, these conditions can also promote hydrodehalogenation. nih.gov The successful use of "hydrogenative nitro-reduction" in a synthetic route starting from a bromo-chloro-nitro-azaindole suggests that careful selection of the catalyst, solvent, and reaction conditions can achieve the desired selectivity. researchgate.net

Metal-Mediated Reductions: Classic methods using metals in acidic or neutral media are highly effective and often preserve halogen substituents. Reagents such as iron powder in acidic solution, or tin(II) chloride, are known to selectively reduce nitro groups with high tolerance for other functional groups. wikipedia.orgtandfonline.com Zinc or magnesium powder in the presence of a hydrogen donor like hydrazine (B178648) has also been shown to reduce nitroarenes while leaving halogens intact. niscpr.res.in

Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265) or hydrazine, in the presence of a catalyst (e.g., Pd/C), and can be very mild and selective. mdpi.com

Reduction MethodReagent(s)Typical ConditionsSelectivity Profile (re: C-Br bond)
Catalytic Hydrogenation H₂, Pd/C (or other metal catalyst)Room temp. to moderate heat, H₂ pressureVariable; risk of hydrodehalogenation. nih.gov
Metal/Acid Reduction Fe/HCl or SnCl₂/HClAcidic, aqueous/alcoholic solventGenerally high; C-Br bond is typically stable. tandfonline.com
Transfer Hydrogenation Ammonium Formate, Pd/CAlcoholic solvent, refluxGood; often preserves aryl halides. mdpi.com
Metal/Hydrazine Reduction Zn or Mg, Hydrazine glyoxylateRoom temperatureHigh; reported to avoid hydrogenolysis. niscpr.res.in

Catalytic Hydrogenation Methodologies

Catalytic hydrogenation is a primary method for the reduction of the nitro group on the azaindole core to an amino group, a crucial transformation for further functionalization. This reaction is typically performed using molecular hydrogen (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly employed catalyst for this purpose, offering high efficiency and selectivity under mild conditions. mdpi.com

In a representative procedure for a related compound, 5-bromo-4-chloro-3-nitro-7-azaindole, a hydrogenative nitro-reduction is a key step in the synthesis of a Chk1 kinase inhibitor. researchgate.net Such reactions are often carried out in solvents like ethanol (B145695) or ethyl acetate (B1210297) at room temperature and atmospheric or slightly elevated pressure of hydrogen. tcichemicals.com The presence of the bromo substituent is generally well-tolerated under these conditions, although careful selection of the catalyst and reaction parameters can be important to prevent undesired dehalogenation. sci-hub.st Specialized catalysts, such as sulfided platinum, have been developed to enhance chemoselectivity and prevent the loss of halide substituents on heteroaromatic rings. sci-hub.st

Table 1: Representative Catalytic Hydrogenation Conditions

CatalystHydrogen SourceSolventTypical ConditionsKey Feature
10% Pd/CH₂ gas (1 atm)Ethanol, Methanol, Ethyl AcetateRoom Temperature, 1-4 hStandard, efficient reduction of nitro group.
PtO₂ (Adam's catalyst)H₂ gasAcetic Acid, EthanolRoom TemperatureEffective for various nitroarenes.
Raney NickelH₂ gasEthanolRoom Temperature, Elevated PressureStrong reducing agent, potential for side reactions.
Sulfided Platinum on CarbonH₂ gasMethanol150°C, 20 barHigh chemoselectivity, prevents dehalogenation. sci-hub.st

Alternative Chemoselective Reduction Protocols

While catalytic hydrogenation is effective, alternative methods are often sought to achieve chemoselectivity in complex molecules or to avoid the use of high-pressure hydrogen gas. Metal-mediated reductions in acidic or neutral media are common alternatives.

One widely used method is the reduction with metals like tin (Sn), tin(II) chloride (SnCl₂), iron (Fe), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid. nih.gov For instance, the reduction of a nitro group on a substituted azaindole has been successfully achieved using zinc powder in acetic acid. nih.gov This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present.

Another important technique is catalytic transfer hydrogenation. This method uses a hydrogen donor molecule, such as ammonium formate or formic acid, in the presence of a catalyst like Pd/C. mdpi.com This approach avoids the need for gaseous hydrogen and specialized pressure equipment, making it a convenient and safer laboratory-scale procedure. mdpi.com

Table 2: Alternative Methods for Nitro Group Reduction

Reagent SystemSolventKey AdvantageReference Example
Zn / Acetic AcidAcetic AcidMild conditions, avoids catalytic hydrogenolysis.Reduction of a nitro-substituted azaindole. nih.gov
Fe / NH₄ClEthanol/WaterCost-effective and environmentally benign.Commonly used for aromatic nitro compounds.
SnCl₂·2H₂OEthyl Acetate, EthanolGood chemoselectivity for nitro groups.Standard procedure for nitro reduction.
Pd/C, Ammonium FormateMethanol, EthanolAvoids use of H₂ gas (transfer hydrogenation). mdpi.comReduction of various aromatic nitro compounds. mdpi.com

Controlled Functional Group Interconversions on the Azaindole Scaffoldnih.gov

Modification of the Bromo Substituent into Diverse Functionalities

The bromo substituent at the C-5 position is a key handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is extensively used to form new carbon-carbon bonds by reacting the 5-bromo-azaindole with various aryl or heteroaryl boronic acids or esters. nih.govrsc.org This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base like potassium carbonate or sodium carbonate. nih.gov

These reactions allow for the introduction of a wide range of substituents, including phenyl, pyridinyl, and pyrazolyl groups, which are often crucial for modulating the biological activity of the final compounds. nih.gov For example, 3,5-disubstituted-7-azaindole derivatives have been prepared from 1-tosyl-3-iodo-5-bromo-7-azaindole via two successive palladium-catalyzed cross-coupling reactions, demonstrating the ability to selectively functionalize the C-5 position. nih.gov

Transformations at the Nitro Group Position

The primary transformation of the C-3 nitro group is its reduction to an amine (NH₂), as detailed in sections 3.3.1 and 3.3.2. The resulting 3-amino-5-bromo-1-methyl-7-azaindole is a versatile intermediate. The amino group can undergo a variety of subsequent reactions. For example, it can be acylated, sulfonylated, or used to form urea (B33335) and carbamate (B1207046) functionalities. In one reported synthesis, a reduced nitro group on an azaindole scaffold was reacted with dimethyl carbamoyl (B1232498) chloride to introduce a urea moiety. nih.gov This highlights how the initial nitro group serves as a masked amino functionality, enabling late-stage diversification of the molecule.

Reactions at the N-Methyl Position

The N-1 methyl group is generally stable under many reaction conditions used to modify the C-3 and C-5 positions. While reactions directly involving the functionalization of the N-methyl group on this specific scaffold are not extensively documented, N-dealkylation is a potential transformation, although it often requires harsh conditions (e.g., using strong Lewis acids or oxidizing agents) that may not be compatible with the other functional groups on the ring. In the broader context of N-methylated heterocycles, radical-based C-H functionalization or oxidation to an N-formyl group are possibilities, but these are less common and would require careful optimization to be selective. For many synthetic applications, the N-methyl group serves as a stable protecting group that prevents N-H reactivity, such as N-arylation or N-alkylation, and can influence the molecule's solubility and metabolic profile.

Advanced Metal-Catalyzed Cross-Coupling Reactionsrsc.orgnih.govresearchgate.netmdpi.comunl.ptdocumentsdelivered.com

The 7-azaindole (B17877) core is amenable to a wide range of metal-catalyzed cross-coupling reactions, which are fundamental for its elaboration into complex, biologically active molecules. unl.ptdocumentsdelivered.comrsc.org The 5-bromo substituent on the this compound is particularly well-suited for such transformations.

Suzuki-Miyaura Coupling: As mentioned previously, this is one of the most powerful and versatile methods for C-C bond formation on the azaindole scaffold. rsc.org It has been used to synthesize 3,5-diarylated-7-azaindoles by performing two successive Suzuki reactions on a dihalogenated precursor. nih.gov The reaction demonstrates high functional group tolerance, allowing for the coupling of complex boronic acids.

Sonogashira Coupling: This reaction allows for the introduction of alkyne functionalities by coupling the aryl halide with a terminal alkyne. nih.govresearchgate.netmdpi.com It is catalyzed by a combination of a palladium complex and a copper(I) salt. nih.gov While often used to build the azaindole ring itself from aminopyridine precursors, it can also be applied to functionalize a pre-existing halo-azaindole core. nih.govresearchgate.netmdpi.com

Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. This provides a route to introduce vinyl or substituted vinyl groups onto the azaindole ring. nih.gov

C-N Coupling Reactions (Buchwald-Hartwig Amination): This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines, amides, or other nitrogen-containing groups at the 5-position.

Table 3: Overview of Metal-Catalyzed Cross-Coupling Reactions on the 5-Bromo-7-azaindole (B68098) Scaffold

Reaction NameCoupling PartnerTypical Catalyst SystemBond FormedReference
Suzuki-Miyaura(Hetero)aryl Boronic Acid/EsterPd(PPh₃)₄ / BaseAryl-Aryl C-C nih.govrsc.org
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuI / BaseAryl-Alkynyl C-C nih.govresearchgate.netmdpi.com
HeckAlkenePd(OAc)₂ / Ligand / BaseAryl-Vinyl C-C nih.gov
Buchwald-HartwigAmine, AmidePd Catalyst / Ligand / BaseAryl-Nitrogen C-N nih.gov

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for constructing C-C bonds, and the 5-bromo-7-azaindole nucleus is a competent substrate for this transformation. atlanchimpharma.com This palladium-catalyzed reaction pairs the halo-azaindole with an organoboron reagent, typically an aryl or heteroaryl boronic acid or its ester, in the presence of a base. The reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. atlanchimpharma.com

While specific studies on this compound are not extensively detailed, the reactivity of closely related analogs provides significant insight. For instance, the Suzuki coupling of bis(5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone with various aryl boronic acids proceeds efficiently. rsc.org In a typical procedure, the bromo-azaindole derivative is treated with an aryl boronic acid in the presence of a palladium catalyst like PdCl₂(dppf) and a base such as K₂CO₃ in a dioxane/water solvent system. rsc.org These reactions effectively replace the bromine atom at the C-5 position with a new aryl group.

Furthermore, sequential Suzuki-Miyaura couplings have been demonstrated on di-halogenated 7-azaindole systems, highlighting the ability to selectively functionalize different positions. For example, a 3-iodo-5-bromo-7-azaindole derivative can undergo sequential couplings, first at the more reactive C-3 iodide position and subsequently at the C-5 bromide site. atlanchimpharma.com This strategic approach allows for the controlled introduction of different aryl groups onto the azaindole core. The presence of the electron-withdrawing nitro group at the C-3 position in this compound is expected to influence the electronic properties of the C-5 bromine's oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on 5-Bromo-7-Azaindole Derivatives

Catalyst Ligand Base Solvent Temperature (°C) Reference
PdCl₂(dppf) dppf K₂CO₃ Dioxane/H₂O 70 rsc.org

Heck and Sonogashira Reactions for Alkene and Alkyne Introduction

The introduction of unsaturated moieties, such as alkenes and alkynes, at the C-5 position of the azaindole nucleus can be effectively achieved through palladium-catalyzed Heck and Sonogashira reactions, respectively. These reactions expand the structural diversity accessible from the 5-bromo precursor.

The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This methodology has been applied to synthesize various substituted azaindoles. For instance, a cascade C-N cross-coupling/Heck reaction sequence involving amino-o-bromopyridines and alkenyl bromides has been developed to construct the azaindole core itself, demonstrating the compatibility of the Heck reaction with this heterocyclic system. nih.govacs.org Another variation, the Barluenga-Valdes type cross-coupling, facilitates the alkenylation of 7-azaindoles by reacting them with sulfonylhydrazones, which serve as alkene precursors. researchgate.net

The Sonogashira reaction is a powerful tool for forming C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide. nih.govmdpi.com The synthesis of 5-nitro-7-azaindole has been accomplished via a Sonogashira coupling of 2-amino-3-iodo-5-nitropyridine with trimethylsilylacetylene (B32187) (TMSA), followed by a copper-catalyzed cyclization, indicating that the nitro-azaindole system is amenable to this chemistry. nih.govresearchgate.net Similarly, the synthesis of the parent 5-bromo-7-azaindole often involves a Sonogashira coupling between a di-halogenated aminopyridine and an alkyne, followed by intramolecular cyclization to form the pyrrole ring. google.com These precedents strongly suggest that this compound would be a suitable substrate for direct Sonogashira coupling with a variety of terminal alkynes to install an alkynyl group at the C-5 position.

Table 2: Catalytic Systems for Sonogashira Reactions in Azaindole Synthesis

Catalyst Co-catalyst Base Solvent Temperature Reference
PdCl₂(PPh₃)₂ CuI Et₃N DMF RT or 60°C nih.govmdpi.com

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction has become a vital tool for synthesizing arylamines, which are prevalent in pharmaceuticals. Simple and efficient methods have been developed for the amination of halo-7-azaindoles, including 5-bromoazaindole. mit.edumit.edunih.govnih.gov

These procedures allow for the coupling of the 5-bromo-7-azaindole core with a wide array of both primary and secondary aliphatic and aromatic amines. mit.edunih.gov The reactions are typically carried out using a palladium precatalyst in combination with a specialized biarylphosphine ligand, such as DavePhos or RuPhos, and a strong base like lithium bis(trimethylsilyl)amide (LiHMDS). beilstein-journals.org A key advantage of these modern catalytic systems is their ability to selectively activate the C-Br bond for C-N coupling without interference from the N-H bond of an unprotected azaindole. mit.edunih.gov In the case of this compound, the pyrrole nitrogen is already protected by a methyl group, simplifying the reaction. The methodology is robust and tolerates various protic functional groups on the amine coupling partner. mit.edunih.gov For example, 5-bromo-3-chloro-7-azaindole has been shown to undergo amination exclusively at the more reactive C-5 position. mit.edunih.gov

Table 3: Conditions for Buchwald-Hartwig Amination of Halo-7-Azaindoles

Palladium Source Ligand Base Solvent Key Feature Reference
Pd Precatalyst Biarylphosphines LiHMDS THF Effective for unprotected azaindoles mit.edubeilstein-journals.org

Other Emerging Cross-Coupling Methodologies

Beyond the well-established Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, new cross-coupling methods continue to be developed for the functionalization of heterocyclic scaffolds like 7-azaindole. These emerging methodologies offer alternative pathways for creating novel molecular architectures.

One such method is the palladium-catalyzed regioselective C-2 arylation of 7-azaindoles directly with arenes. rsc.org This C-H activation approach provides a means to functionalize a different position on the heterocyclic core, complementing the reactions at the halogenated C-5 site.

Furthermore, the versatility of the azaindole scaffold is demonstrated by the successful application of various cross-coupling reactions to derivatives bearing different leaving groups. For example, a 6-trifloxy-7-azaindole has been shown to be a versatile substrate for introducing diversity at the C-6 position through multiple types of cross-coupling reactions, suggesting that triflates could be used as alternatives to halides for coupling reactions on the pyridine ring of the azaindole system. nih.gov These advancements continue to expand the synthetic chemist's toolkit for modifying the 7-azaindole nucleus in a controlled and selective manner.

Pericyclic and Annulation Reactions Involving the Azaindole Nucleus

The 7-azaindole nucleus, with its fused pyrrole and pyridine rings, can participate in pericyclic and annulation reactions to construct more complex, polycyclic systems. These reactions leverage the inherent reactivity of the heterocyclic core to build new rings.

Pericyclic reactions, such as cycloadditions, are powerful methods for ring formation. For example, thermally induced intramolecular [3+2] cycloaddition reactions have been used to create novel fused 7-aza-indolizine systems. clockss.org In these reactions, a 1,3-dipole attached to the azaindole framework reacts with a dipolarophile within the same molecule to form a new five-membered ring.

Annulation reactions are another key strategy for building fused ring systems. The reaction of 2-chloro-3-formylindole derivatives with various aminopyridines has been used to construct heteroannulated compounds. uni-rostock.de This type of reaction, where a new ring is built onto the existing scaffold, could potentially be adapted to derivatives of this compound. The electron-rich nature of the pyrrole ring, modulated by the substituents, can drive cyclization and condensation processes with suitable reaction partners, leading to diverse and complex heterocyclic structures.

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 1 Methyl 3 Nitro 7 Azaindole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For 5-Bromo-1-methyl-3-nitro-7-azaindole, a combination of ¹H, ¹³C, and heteronuclear NMR experiments would provide a complete structural picture.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the N-methyl group. The anticipated chemical shifts are influenced by the electronic effects of the bromo, nitro, and methyl substituents, as well as the inherent electronic nature of the 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine) core.

The 7-azaindole ring system has three aromatic protons. The powerful electron-withdrawing nature of the nitro group at the C3 position significantly deshields the adjacent C2 proton, shifting its resonance substantially downfield. Conversely, the bromine atom at C5 and the pyridine (B92270) nitrogen (N7) also exert influence on the remaining protons at C4 and C6. The N-methyl group will appear as a sharp singlet, with its chemical shift influenced by its attachment to the pyrrole (B145914) nitrogen.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H28.5 - 8.8Singlet (s)N/AStrongly deshielded by the adjacent C3-nitro group.
H48.3 - 8.6Doublet (d)~2.0-2.5Influenced by the adjacent pyridine nitrogen (N7) and meta-coupled to H6.
H68.0 - 8.3Doublet (d)~2.0-2.5Influenced by the adjacent C5-bromo substituent and meta-coupled to H4.
N1-CH₃3.8 - 4.1Singlet (s)N/ATypical range for N-methyl groups on a pyrrole ring.

Note: Predicted values are based on substituent effects on the 7-azaindole nucleus and data from related nitro- and bromo-aromatic compounds. Actual values may vary based on solvent and experimental conditions.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment. The C3 and C5 carbons, being directly attached to the strongly electronegative nitro and bromo groups respectively, are expected to show significant shifts.

Two-dimensional (2D) NMR experiments are crucial for definitive assignments:

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment would differentiate between CH, CH₂, and CH₃ carbons. For this molecule, it would confirm the presence of the N-CH₃ group and the three CH aromatic carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the H2/C2, H4/C4, and H6/C6 pairs.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Shift
C2135 - 140Adjacent to N1 and influenced by C3-NO₂.
C3145 - 150Strongly deshielded by the attached nitro group.
C3a125 - 130Bridgehead carbon, influenced by adjacent C3-NO₂.
C4140 - 145Part of the pyridine ring, deshielded by N7.
C5110 - 115Shielded due to direct attachment of bromine (heavy atom effect).
C6120 - 125Influenced by adjacent bromine and N7.
C7a148 - 153Bridgehead carbon adjacent to N1 and N7.
N1-CH₃30 - 35Typical range for an N-methyl group on a five-membered heterocycle.

Given the presence of three nitrogen atoms in distinct chemical environments (pyrrole-like N1, pyridine-like N7, and nitro N3), ¹⁵N NMR spectroscopy offers valuable structural information. huji.ac.il Due to the low natural abundance and sensitivity of the ¹⁵N isotope, indirect detection methods like ¹H-¹⁵N HMBC are often employed. researchgate.net

The chemical shifts of the nitrogen atoms would be characteristic of their environment:

N1 (Pyrrole): The methylation at N1 would differentiate its chemical shift from an unsubstituted pyrrole nitrogen.

N7 (Pyridine): Its chemical shift would be typical for a pyridine-type nitrogen within a fused ring system.

N-NO₂ (Nitro): Nitro group nitrogens resonate in a distinct region of the ¹⁵N spectrum, typically at high frequency (downfield) relative to amine or pyridine nitrogens. researchgate.net

A ¹H-¹⁵N HMBC spectrum would show correlations from the N1-CH₃ protons to N1, and from the aromatic protons H6 and H4 to the pyridine nitrogen N7, confirming their spatial proximity.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy provides direct evidence for the presence of specific functional groups. For this compound, IR and Raman spectroscopy would be complementary in identifying key vibrational modes.

The most prominent features in the IR spectrum would arise from the nitro group. Aromatic nitro compounds exhibit two strong, characteristic stretching vibrations:

Asymmetric N-O stretch: Typically found in the 1550-1475 cm⁻¹ region. orgchemboulder.comorgchemboulder.com

Symmetric N-O stretch: Usually observed between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com

These intense bands are a definitive indicator of the nitro functionality. spectroscopyonline.com Other expected vibrations include C-H stretching from the aromatic rings and the methyl group (~3100-2900 cm⁻¹), C=C and C=N stretching within the aromatic rings (~1600-1400 cm⁻¹), and C-N and C-Br stretching vibrations at lower wavenumbers. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings, which may be weak in the IR spectrum.

Key Predicted Vibrational Frequencies

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-HStretch3100 - 3000Medium-Weak
Methyl C-HStretch2980 - 2850Medium-Weak
-NO₂Asymmetric Stretch1550 - 1490Strong
Aromatic C=C/C=NRing Stretch1610 - 1450Medium-Strong
-NO₂Symmetric Stretch1360 - 1320Strong
C-NStretch1300 - 1200Medium
C-BrStretch700 - 500Medium-Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis

HRMS is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₈H₆BrN₄O₂), the calculated exact mass can be compared to the experimental value to validate the molecular formula. The presence of bromine would be readily identified by a characteristic isotopic pattern for the molecular ion (M⁺), with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺). miamioh.edu

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to generate a pattern of daughter ions. This fragmentation pattern provides valuable information about the molecule's structure and the stability of its constituent parts.

For this compound, characteristic fragmentation pathways in electron impact (EI) or electrospray ionization (ESI) MS/MS would likely include:

Loss of NO₂: A common fragmentation for nitroaromatic compounds, leading to the loss of a neutral mass of 46 Da. nih.govresearchgate.net

Loss of NO followed by CO: Another typical pathway for nitroaromatics. researchgate.net

Loss of Br•: Cleavage of the C-Br bond, resulting in the loss of a bromine radical (79/81 Da).

Loss of CH₃•: Cleavage of the N-methyl bond.

By analyzing these fragmentation patterns, the connectivity of the different functional groups to the 7-azaindole core can be confirmed, providing a final layer of structural verification.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure in the solid state. Although a crystal structure for this compound has not been reported, the crystallographic data for the parent compound, 5-Bromo-7-azaindole (B68098), offers significant insight into the foundational azaindole skeleton. researchgate.netnih.gov

The crystal structure of the parent compound, 5-Bromo-7-azaindole, reveals that its molecules are organized into a well-defined supramolecular architecture. The dominant intermolecular force is a pair of N—H···N hydrogen bonds, which links two molecules into a centrosymmetric dimer. researchgate.netnih.gov This is a characteristic interaction for 7-azaindoles, where the pyrrole N-H donor of one molecule interacts with the pyridine N7 acceptor of a second molecule.

X-ray diffraction allows for the precise measurement of geometric parameters. For the parent 5-Bromo-7-azaindole, the fused six-membered pyridine and five-membered pyrrole rings form an essentially planar skeleton. researchgate.netnih.gov The introduction of a methyl group at the N1 position and a nitro group at the C3 position in this compound would induce subtle but predictable changes in the local geometry.

The C3-N bond to the nitro group would likely cause some distortion in the pyrrole ring angles due to steric hindrance and electronic effects. The bond lengths within the azaindole core are expected to be slightly altered compared to the parent compound, reflecting the electron-withdrawing nature of the nitro group and the electron-donating (via hyperconjugation) effect of the methyl group. Torsional angles of interest would include the angle of rotation of the nitro group relative to the plane of the azaindole ring, which would be influenced by a balance between resonance stabilization (favoring planarity) and steric repulsion from adjacent atoms.

Below is a table of selected experimental bond lengths and angles for the parent compound, 5-Bromo-7-azaindole, which serves as a baseline for the geometry of the core ring system. researchgate.net

ParameterBond/AtomsLength (Å) / Angle (°)
Bond Length Br1-C51.896 (4)
N1-C21.368 (5)
N1-C7a1.373 (5)
C3-C3a1.431 (6)
N7-C61.328 (5)
N7-C7a1.371 (5)
Bond Angle C2-N1-C7a108.3 (3)
C6-N7-C7a117.3 (3)
C4-C5-Br1120.3 (3)
C6-C5-Br1121.7 (3)

Data derived from the crystallographic information for 5-Bromo-1H-pyrrolo[2,3-b]pyridine. researchgate.net

UV-Vis Spectroscopy and Analysis of Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the aromatic azaindole core, significantly modulated by the substituents.

The parent 7-azaindole chromophore exhibits strong absorption in the UV region due to π→π* transitions. The introduction of a bromine atom, a methyl group, and a nitro group creates a more complex system. The nitro group, being a strong electron-withdrawing group and a chromophore itself, is expected to cause a significant bathochromic (red) shift in the absorption maxima compared to the unsubstituted azaindole. nih.gov

The key electronic transitions anticipated for this compound are:

π→π transitions:* These high-intensity absorptions arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system. The extended conjugation and the presence of the nitro group would likely shift these bands to longer wavelengths.

n→π transitions:* A lower intensity absorption, corresponding to the promotion of a non-bonding electron (from the nitrogen or oxygen atoms of the nitro group, or the pyridine nitrogen) to an antibonding π* orbital, is also possible. These transitions are often observed as a shoulder on the main π→π* absorption band and are characteristically shifted to shorter wavelengths (blue-shifted) in polar solvents.

Based on a comprehensive search of available scientific literature, detailed theoretical and computational studies focusing specifically on the compound This compound are not present in the public domain. The requested in-depth analyses, including specific Density Functional Theory (DFT) calculations for its electronic structure, Molecular Electrostatic Potential (MEP) mapping, Frontier Molecular Orbital (FMO) analysis, conformational studies, and elucidation of reaction pathways, have not been published.

While research exists on related compounds within the 7-azaindole family, the strict requirement to focus solely on "this compound" prevents the inclusion of this data, as the electronic and structural properties would differ significantly. For instance, computational studies and vibrational spectra analyses have been performed on the parent compound, 5-bromo-7-azaindole, which lacks the N-methyl and C-3 nitro substitutions chemicalbook.commedchemexpress.com. The addition of the electron-withdrawing nitro group and the methyl group at the nitrogen position would substantially alter the molecule's electronic landscape, reactivity, and spectroscopic characteristics acs.org.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the specific and detailed outline provided. The creation of such an article would require access to unpublished or proprietary research data.

Theoretical and Computational Chemistry Studies on 5 Bromo 1 Methyl 3 Nitro 7 Azaindole

Computational Prediction of Reactivity, Regioselectivity, and Mechanistic Insights

There are no published computational studies that specifically predict the reactivity, regioselectivity, or offer mechanistic insights into the chemical behavior of 5-Bromo-1-methyl-3-nitro-7-azaindole. Such studies would typically employ quantum chemical methods like Density Functional Theory (DFT) to calculate electronic properties, orbital energies (such as HOMO and LUMO), and potential energy surfaces for various reactions. This information is crucial for understanding the compound's stability, its likely sites of electrophilic or nucleophilic attack, and the preferred pathways for its chemical transformations. The absence of this data means that any discussion on these aspects would be purely speculative and not based on the rigorous computational analysis requested.

Molecular Dynamics Simulations for Studying Dynamic Behavior and Intermolecular Interactions

Similarly, a thorough search of scientific databases yielded no molecular dynamics (MD) simulation studies specifically investigating this compound. MD simulations are a powerful tool for exploring the conformational landscape of a molecule, its flexibility, and how it interacts with other molecules, such as solvents or biological macromolecules, over time. This type of analysis provides critical information on the compound's physical properties and its potential for forming intermolecular bonds, which is fundamental to understanding its behavior in various environments. Without such studies, a detailed, data-driven account of the dynamic behavior and intermolecular interactions of this compound cannot be provided.

The Strategic Role of 5 Bromo 1 Methyl 3 Nitro 7 Azaindole As a Synthetic Synthon and Molecular Scaffold

Utilizing the Compound as a Precursor in the Synthesis of Complex Heterocyclic Systems

5-Bromo-1-methyl-3-nitro-7-azaindole and its close analogues are pivotal intermediates for constructing elaborate heterocyclic frameworks, particularly through metal-catalyzed cross-coupling reactions. The bromo substituent at the C-5 position serves as a reliable handle for introducing a wide array of molecular fragments.

Researchers have successfully employed 5-bromo-7-azaindole (B68098) derivatives in sequential palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to create highly substituted systems. nih.govmdpi.com For instance, in the synthesis of potential kinase inhibitors, a common strategy involves an initial Suzuki reaction at the C-5 position to install a pyrazole (B372694) or other aryl group. nih.gov Following this, the C-3 position can be halogenated (e.g., iodinated) to introduce a second reactive handle. This di-functionalized intermediate then undergoes another Suzuki coupling to attach a different substituent at C-3, yielding complex 3,5-disubstituted-7-azaindole derivatives. nih.govmdpi.comnih.gov This stepwise approach allows for precise control over the final structure.

This strategy has been applied in the synthesis of meriolin derivatives, which are known for their biological activity. encyclopedia.pub Starting with 5-bromo-7-azaindole, an initial Suzuki coupling functionalizes the C-5 position. Subsequent steps, including iodination at C-3 and another coupling reaction, attach a 2-aminopyrimidine (B69317) moiety, completing the core structure of the target molecule. encyclopedia.pub The nitro group at the C-3 position in the title compound can also be leveraged; it can be reduced to an amino group, which can then be diazotized or participate in condensation reactions to form new fused or appended heterocyclic rings.

Table 1: Examples of Complex Heterocycles Synthesized from 5-Bromo-7-azaindole Analogues
Starting Material AnalogueKey ReactionsResulting Heterocyclic SystemReference
1-Tosyl-3-iodo-5-bromo-7-azaindoleTwo successive Suzuki-Miyaura cross-coupling reactionsUnsymmetrical 3,5-diarylated-7-azaindoles nih.govmdpi.com
5-Bromo-7-azaindoleSuzuki coupling, iodination, Masuda borylation, Suzuki couplingMeriolin derivatives with a (2-aminopyrimidin-4-yl) moiety encyclopedia.pub
5-Bromo-7-azaindoleSuzuki coupling, iodination, tosylation, second Suzuki coupling3,5-Disubstituted-7-azaindoles for anti-trypanosomal activity nih.gov
5-Bromo-6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridineThree sequential Suzuki-Miyaura cross-couplings followed by direct C-2 arylationMulti-aryl 7-azaindoles researchgate.net

Application as a Building Block for Architecting Novel Polycyclic Aromatic Structures

The functional handles on the this compound scaffold provide entry points for annulation reactions, enabling the construction of novel polycyclic aromatic structures. While direct fusion of multiple aromatic rings onto this specific compound is an emerging area, the principles are well-established with related halo-azaindoles.

Palladium-catalyzed reactions, such as Heck and Sonogashira couplings, are instrumental in this context. mdpi.comnih.gov The bromo group at C-5 can be coupled with alkynes or alkenes. Subsequent intramolecular cyclization of the resulting intermediate can lead to the formation of a new fused ring. For example, a Sonogashira coupling followed by a copper-mediated cyclization is a known method for building the pyrrole (B145914) ring onto a pyridine (B92270) precursor to form the azaindole itself. nih.gov This same logic can be extended by using bifunctional coupling partners to create more extensive polycyclic systems.

Furthermore, sequential arylations can be used to build sterically hindered and electronically extended π-systems. A chemo-selective process involving sequential Suzuki-Miyaura couplings at different halogenated positions (e.g., C-3, C-5, and C-6) can install multiple diverse aryl groups onto the azaindole core. researchgate.net These multi-arylated azaindoles can be considered precursors to larger, planar polycyclic aromatic structures through subsequent intramolecular cyclization or dehydrogenation reactions. The strategic placement of functional groups on the coupled aryl rings offers further opportunities for ring-closing reactions to architect novel polycyclic frameworks.

Integration into Combinatorial Chemistry Platforms for Chemical Diversity Generation

The defined and differentially reactive sites of this compound make it an ideal scaffold for combinatorial chemistry and parallel synthesis. Its structure allows for the systematic and independent modification of at least two positions (C-3 and C-5), facilitating the rapid generation of large libraries of related compounds for structure-activity relationship (SAR) studies.

This approach has been effectively used in drug discovery programs. For example, in the development of inhibitors for human African trypanosomiasis, a "parallel-enabled synthetic route" was employed starting from 5-bromo-7-azaindole. nih.gov An initial Suzuki reaction installed a constant fragment (N-methylpyrazole) at the C-5 position across a library of compounds. The resulting intermediate was then iodinated at C-3 and subjected to a second set of Suzuki reactions with a diverse panel of boronic acids and esters. This generated a focused library of 3,5-disubstituted-7-azaindoles where the C-3 substituent was varied systematically. nih.gov

Similarly, in the pursuit of Cdc7 kinase inhibitors, libraries of 7-azaindole (B17877) derivatives were created by condensing a functionalized azaindole core with different primary amines, showcasing another strategy for generating chemical diversity. nih.gov The ability to perform these modifications in a high-throughput or parallel format significantly accelerates the process of identifying lead compounds with improved potency and selectivity.

Contribution to the Development of Novel Organic Reactions and Methodologies

The unique electronic properties of the 7-azaindole nucleus, particularly when substituted with both electron-withdrawing (nitro) and halogen (bromo) groups, make it a valuable substrate for developing and refining new synthetic methods. The challenge of achieving high selectivity and yield in reactions on this electron-deficient heterocyclic system drives methodological innovation.

The scaffold has been central to advancing palladium-catalyzed cross-coupling reactions. mdpi.comnih.gov Developing catalytic systems that can selectively perform C-N or C-O bond formation on a halo-azaindole in the presence of the acidic N-H proton (in unprotected analogues) required the development of specialized ligands and precatalysts. mit.edubeilstein-journals.org The successful application of catalysts to achieve regioselective sequential arylations on multi-halogenated azaindoles demonstrates a high level of control and represents a significant methodological achievement. nih.govresearchgate.net

Furthermore, the 7-azaindole framework has been used to explore and expand the scope of reactions like the Sonogashira and Heck couplings, and C-H functionalization. mdpi.comnih.gov The reactivity of this compound provides a testbed for optimizing reaction conditions (catalysts, ligands, bases, solvents) to overcome the challenges posed by the electron-deficient pyridine ring and to control regioselectivity, thereby contributing to the broader toolkit of synthetic organic chemistry.

Current Challenges and Future Opportunities in Exploiting this Azaindole Scaffold in Organic Synthesis

Future opportunities in this area are abundant. There is a continuous need for the development of more robust, efficient, and milder catalytic systems for the functionalization of the azaindole core. This includes advancing C-H activation techniques that could allow for the direct introduction of functional groups without pre-functionalization (i.e., halogenation), thus improving atom economy. Exploring the utility of the nitro group beyond simple reduction, for instance in cycloaddition reactions or as a directing group, could unlock new synthetic pathways. The application of this scaffold in fields beyond kinase inhibitors, such as materials science (e.g., for organic light-emitting diodes) or other therapeutic areas, remains a promising avenue for future research. researchgate.net The development of novel annulation strategies to build complex polycyclic systems from this pre-functionalized core could lead to the discovery of molecules with unique photophysical or biological properties.

Advanced Analytical Methodologies for Purity Assessment and Structural Integrity in Chemical Synthesis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Profiling and Quantitative Analysis

Chromatographic methods are indispensable for separating a target compound from impurities, which may include starting materials, by-products, or degradation products. Both HPLC and GC are extensively used for purity assessment and quantitative analysis in pharmaceutical and chemical industries. ijprajournal.combiomedres.us

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile and thermally unstable compounds. For substituted azaindole derivatives, reversed-phase HPLC is frequently the method of choice. nih.gov A notable example is the successful synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole, a structurally similar compound, which was produced with a purity of 97% as determined by HPLC. researchgate.netacs.org

The method for 5-Bromo-1-methyl-3-nitro-7-azaindole would typically involve a C18 stationary phase, which separates compounds based on their hydrophobicity. tandfonline.comsigmaaldrich.com A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is used to elute the compound from the column. tandfonline.comnih.gov Gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of all components in a mixture. mtc-usa.com For compatibility with mass spectrometry, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are often added to the mobile phase. sielc.com Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance. mtc-usa.com

Interactive Table 1: Illustrative HPLC Purity Profile for this compound

Retention Time (min)Peak AreaArea (%)Identity
2.5415,2340.45Starting Material Impurity
4.883,358,90199.21This compound
6.1210,1550.30By-product Impurity
7.051,6920.04Unidentified Impurity
Total 3,385,982 100.00

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While effective, its application to molecules like this compound requires careful consideration. Nitroaromatic compounds can be thermally labile, potentially degrading at the high temperatures used in the GC injector and column. nih.gov However, GC analysis is feasible, often employing a capillary column with a non-polar stationary phase. The yield and selectivity of reactions involving bromination are sometimes determined by GC analysis. acs.org For thermally sensitive compounds, derivatization to a more stable form may be necessary, or specialized injection techniques can be used to minimize thermal stress. researchgate.net A flame ionization detector (FID) is commonly used for quantitative analysis due to its reliability and broad applicability to organic compounds.

Interactive Table 2: Hypothetical GC Purity Data for this compound

Retention Time (min)Peak AreaArea (%)Identity
8.318,7650.15Volatile Impurity A
10.525,821,43299.75This compound
11.245,8330.10Volatile Impurity B
Total 5,836,030 100.00

Application of Hyphenated Techniques (LC-MS, GC-MS) for Impurity Identification and Confirmation

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the structural identification of impurities. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique that has become fundamental for impurity profiling in pharmaceutical development. biomedres.usresolvemass.cachimia.ch It combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. This allows for the determination of the molecular weight of the parent compound and any co-eluting impurities. ijprajournal.com For azaindole derivatives, LC-MS is used to confirm the mass of the desired product and identify by-products in crude reaction mixtures. nih.gov The fragmentation patterns observed in the mass spectrum, often generated using techniques like collision-induced dissociation (CID) in a tandem MS (MS/MS) setup, provide valuable structural information for identifying unknown impurities. chimia.ch

Interactive Table 3: Potential Impurities in this compound Synthesis Identified by LC-MS

Retention Time (min)Observed m/z [M+H]⁺Possible Identity
3.15198/2005-Bromo-1-methyl-7-azaindole (debrominated)
4.88270/272This compound (Product)
5.92286/288This compound-N-oxide
6.78349/351/353Dibromo-1-methyl-3-nitro-7-azaindole

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. It is highly effective for identifying volatile and semi-volatile impurities. nih.gov The mass spectrometer fragments the eluting compounds into characteristic ions. The fragmentation pattern for this compound would be expected to show a distinctive molecular ion peak (M+) along with an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound. whitman.edusavemyexams.com Other expected fragments would result from the loss of the nitro group (-NO2), the methyl group (-CH3), or the bromine atom (-Br). miamioh.edu The nitrogen rule in mass spectrometry can also be applied, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. whitman.edu

Interactive Table 4: Expected GC-MS Fragmentation Profile for this compound

m/z ValueProposed FragmentNotes
271/269[C₈H₆N₃O₂Br]⁺Molecular Ion (M⁺) showing Br isotope pattern
225/223[M - NO₂]⁺Loss of the nitro group
256/254[M - CH₃]⁺Loss of the methyl group
190[M - Br]⁺Loss of the bromine atom
144[C₇H₄N₂]⁺Fragment from the azaindole core

Quantitative Nuclear Magnetic Resonance (qNMR) for Precise Determination of Compound Concentration

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for determining the purity of chemical compounds with high precision and accuracy. nih.govscienceopen.com Unlike chromatographic techniques, qNMR does not require a reference standard of the specific analyte being tested; instead, a certified internal standard of a different, stable compound is used. youtube.comnih.gov

The principle of qNMR is based on the fact that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. acs.org For a ¹H qNMR experiment, a precisely weighed amount of the analyte and a certified internal standard are dissolved in a deuterated solvent. The ¹H NMR spectrum is then acquired under conditions that ensure accurate integration, such as using a long relaxation delay. acs.org

To calculate the purity, a well-resolved signal from the analyte (e.g., the N-methyl protons) and a signal from the internal standard are chosen. These signals should not overlap with any other peaks in the spectrum. researchgate.netnih.gov By comparing the integral of the analyte's signal to the integral of the known amount of the internal standard, the absolute quantity and thus the purity of the analyte can be calculated with a high degree of confidence. researchgate.net qNMR is recognized by pharmacopeias as a primary analytical method and is increasingly used in the pharmaceutical industry for the certification of reference materials and purity assessment. acs.orgresearchgate.net

Interactive Table 5: Example of Purity Determination by ¹H qNMR

ParameterAnalyte (this compound)Internal Standard (Maleic Anhydride)
Mass 10.50 mg5.25 mg
Molecular Weight 270.08 g/mol 98.06 g/mol
Signal Used N-CH₃ (singlet)=CH (singlet)
Number of Protons 32
Integral Value 1.851.00
Calculated Purity 98.9%100% (Certified)

Conclusion and Future Research Directions in 5 Bromo 1 Methyl 3 Nitro 7 Azaindole Chemistry

Synthesis of Major Advancements and Discoveries

Direct advancements concerning 5-Bromo-1-methyl-3-nitro-7-azaindole are not extensively documented in peer-reviewed literature. However, significant progress in the synthesis of closely related polysubstituted 7-azaindoles provides a foundational basis for its future development. A notable achievement is the highly regioselective and practical synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole, a key intermediate that can be produced on a large scale. researchgate.net This process demonstrates the feasibility of introducing nitro and bromo groups onto the 7-azaindole (B17877) core with high control over their positions, which is a critical step toward the synthesis of the target compound. researchgate.net

Discoveries related to the broader class of 7-azaindoles have established them as "privileged structures" in drug discovery, particularly as kinase inhibitors. pharmablock.commdpi.com The functionalization at various positions of the azaindole ring has been shown to modulate biological activity, making these compounds potent agents against cancer and other diseases. nih.govnih.gov For instance, the precursor 5-bromo-4-chloro-3-nitro-7-azaindole serves as a crucial building block for synthesizing CHK1 kinase inhibitors. researchgate.net These advancements in synthetic methodology and biological application for analogous compounds are the primary drivers for the anticipated research into this compound.

Identification of Unexplored Research Avenues and Persistent Challenges

The chemical space of this compound remains largely unexplored, presenting both challenges and opportunities. A primary hurdle is the development of a direct and efficient synthetic route that selectively installs the methyl group on the N-1 position without disturbing the existing nitro and bromo substituents.

Key Research Questions and Challenges:

Research AreaUnexplored Avenues & Persistent Challenges
Synthesis Developing a regioselective N-1 methylation method that is compatible with the electron-withdrawing nitro group and the bromo substituent.
Investigating the impact of the N-1 methyl group on the reactivity of the azaindole core, particularly for subsequent functionalization.
Characterization Full spectroscopic and crystallographic characterization to understand the precise structural and electronic effects of the combined substituents.
Reactivity Exploring the compound's reactivity in key organic reactions, such as palladium-catalyzed cross-coupling, to build molecular complexity. rsc.org
Determining the influence of the N-1 methyl group on the acidity of the pyrrole (B145914) proton and its implications for reactivity and biological interactions.
Biological Screening Systematic screening against various biological targets, especially protein kinases, given the known activity of related azaindoles. nih.gov

Prospects for the Development of Novel Synthetic Methodologies and Reagents

Future synthetic efforts will likely focus on overcoming the challenge of regioselective functionalization. The electron-deficient nature of the pyridine (B92270) ring in the 7-azaindole scaffold can complicate classical indole (B1671886) formation methods. acs.org

Potential Synthetic Strategies:

Late-Stage N-Methylation: Development of selective N-methylation conditions for a pre-functionalized 5-bromo-3-nitro-7-azaindole precursor. This would require careful selection of methylating agents and reaction conditions to avoid side reactions.

Novel Cyclization Strategies: Designing new cyclization methods that build the pyrrole ring onto a pre-substituted pyridine precursor, incorporating the N-methyl group from the outset. rsc.orgnih.gov

Metal-Catalyzed C-H Functionalization: Advances in metal-catalyzed C-H activation could provide new routes to functionalize the 7-azaindole core, potentially offering more direct and efficient pathways to polysubstituted derivatives. rsc.orgresearchgate.net

Flow Chemistry: Utilizing flow chemistry could enable better control over reaction parameters for hazardous nitration reactions and improve the safety and scalability of the synthesis.

Directions for Advanced Theoretical and Computational Investigations

Theoretical and computational chemistry can provide invaluable insights into the properties of this compound before extensive laboratory synthesis is undertaken.

Future Computational Research Directions:

Computational MethodResearch FocusPredicted Outcomes
Density Functional Theory (DFT) Calculation of molecular geometry, electronic structure, and frontier molecular orbitals (HOMO/LUMO). researchgate.netPrediction of the most reactive sites for electrophilic and nucleophilic attack; understanding the electronic impact of the substituents.
Modeling of reaction pathways for potential synthetic routes.Identification of transition states and activation energies to predict reaction feasibility and optimize conditions.
Molecular Dynamics (MD) Simulations Simulating the compound's interaction with biological targets, such as the ATP binding site of kinases.Predicting binding affinities and modes, guiding the design of more potent inhibitors.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of intramolecular interactions and hydrogen bonding potential.Understanding how the N-1 methyl group alters the hydrogen-bonding capabilities crucial for receptor binding. biosynth.com

These computational studies, analogous to those performed on other nitro-containing heterocycles and substituted azaborines, can predict reactivity trends and lay a theoretical foundation for the rational design of new therapeutic agents. researchgate.netnih.gov

Potential for the Compound's Continued Utility as a Versatile Chemical Building Block

The true potential of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules. The three distinct functional groups—bromo, nitro, and N-methyl—offer orthogonal reactivity for stepwise chemical modifications.

Bromo Group: Serves as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the C-5 position. researchgate.net

Nitro Group: Can be reduced to an amino group, which can then be further functionalized into amides, sulfonamides, or ureas. This position is critical for forming key interactions in many kinase inhibitors. researchgate.net

N-Methyl Group: The presence of the methyl group on the pyrrole nitrogen can enhance metabolic stability and fine-tune the compound's physicochemical properties, such as solubility and lipophilicity, which are critical for drug development.

The strategic combination of these functional groups makes this compound a highly valuable scaffold for creating libraries of diverse compounds for high-throughput screening in drug discovery programs. Its potential applications span from oncology to neurodegenerative diseases, mirroring the broad therapeutic impact of the wider 7-azaindole family. nih.govnih.gov

Q & A

Q. What safety protocols are essential for handling nitro-containing 7-azaindole derivatives?

  • Methodological Answer : Nitro groups pose explosion risks under high heat or shock. Small-scale reactions (<5 g) in controlled environments (e.g., blast shields) are advised. Thermal stability screening via DSC identifies decomposition thresholds (>200°C in most cases) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.